3-[2-(Dimethylamino)ethoxy]-4-methoxyaniline
Overview
Description
3-[2-(Dimethylamino)ethoxy]-4-methoxyaniline is an organic compound with the molecular formula C11H18N2O2. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a dimethylamino group, an ethoxy group, and a methoxyaniline moiety, which contribute to its unique chemical properties.
Mechanism of Action
Target of Action
It’s known that compounds with similar structures, such as dimethylaminoethoxyethanol, have been studied for their ability to absorb greenhouse gases, particularly carbon dioxide .
Mode of Action
Based on its structural similarity to dimethylaminoethoxyethanol, it can be inferred that it may act as a weak base .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(Dimethylamino)ethoxy]-4-methoxyaniline typically involves a multi-step process. One common method includes the reaction of 4-methoxyaniline with 2-(dimethylamino)ethyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the amino group of 4-methoxyaniline attacks the electrophilic carbon of 2-(dimethylamino)ethyl chloride, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
3-[2-(Dimethylamino)ethoxy]-4-methoxyaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of amine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted aniline derivatives.
Scientific Research Applications
3-[2-(Dimethylamino)ethoxy]-4-methoxyaniline has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antifungal and antibacterial properties.
Medicine: Explored for its potential use in drug development and as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
- 3-[2-(Dimethylamino)ethoxy]-4-methoxybenzaldehyde
- 3-[2-(Dimethylamino)ethoxy]-4-methoxyphenol
- 3-[2-(Dimethylamino)ethoxy]-4-methoxybenzoic acid
Uniqueness
3-[2-(Dimethylamino)ethoxy]-4-methoxyaniline is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a balance of hydrophilicity and lipophilicity, making it versatile for various applications in research and industry .
Properties
IUPAC Name |
3-[2-(dimethylamino)ethoxy]-4-methoxyaniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O2/c1-13(2)6-7-15-11-8-9(12)4-5-10(11)14-3/h4-5,8H,6-7,12H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFMRAKZOFYATRY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOC1=C(C=CC(=C1)N)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
170229-68-2 | |
Record name | 3-[2-(dimethylamino)ethoxy]-4-methoxyaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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